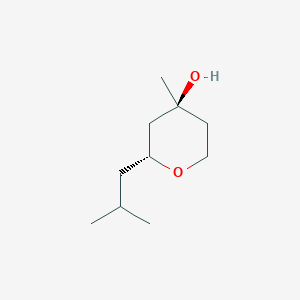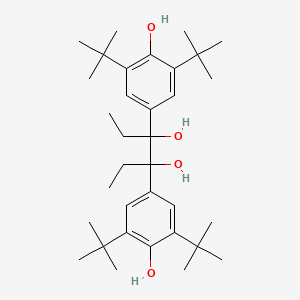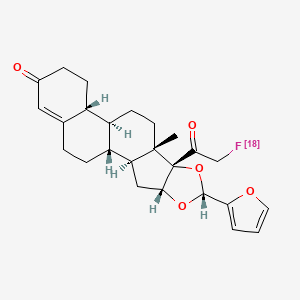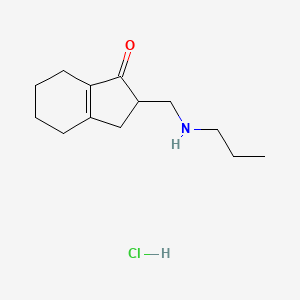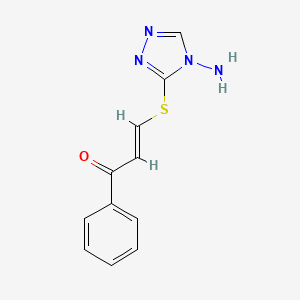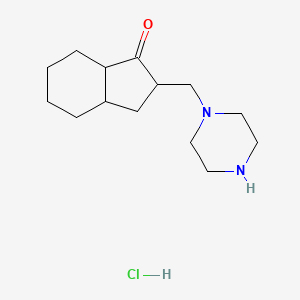
2-(1-Piperazinylmethyl)hexahydro-1-indanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Piperazinylmethyl)hexahydro-1-indanone hydrochloride is a chemical compound with the molecular formula C15H24ClNO It is a derivative of indanone, a bicyclic organic compound, and contains a piperazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Piperazinylmethyl)hexahydro-1-indanone hydrochloride typically involves the reaction of hexahydro-1-indanone with piperazine in the presence of a suitable catalyst. One common method involves the use of L-proline as an efficient and environmentally benign catalyst . The reaction conditions are generally mild, and the process can be carried out under metal-free and additive-free conditions, making it a green synthetic pathway.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the yield and efficiency of the process.
化学反応の分析
Types of Reactions
2-(1-Piperazinylmethyl)hexahydro-1-indanone hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2-(1-Piperazinylmethyl)hexahydro-1-indanone hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical drugs.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(1-Piperazinylmethyl)hexahydro-1-indanone hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety in the compound can interact with various receptors and enzymes, leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-Indanone: A related compound with a similar indanone core structure.
2-Indanone: Another isomer of indanone with different chemical properties.
Piperazine derivatives: Compounds containing the piperazine moiety, such as 1-(2-Pyridyl)piperazine.
Uniqueness
2-(1-Piperazinylmethyl)hexahydro-1-indanone hydrochloride is unique due to its combination of the indanone core and piperazine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
CAS番号 |
88364-41-4 |
|---|---|
分子式 |
C14H25ClN2O |
分子量 |
272.81 g/mol |
IUPAC名 |
2-(piperazin-1-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroinden-1-one;hydrochloride |
InChI |
InChI=1S/C14H24N2O.ClH/c17-14-12(10-16-7-5-15-6-8-16)9-11-3-1-2-4-13(11)14;/h11-13,15H,1-10H2;1H |
InChIキー |
PFTSFMWUQHNJMN-UHFFFAOYSA-N |
正規SMILES |
C1CCC2C(C1)CC(C2=O)CN3CCNCC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


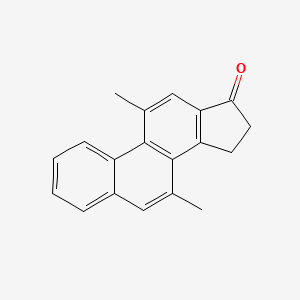
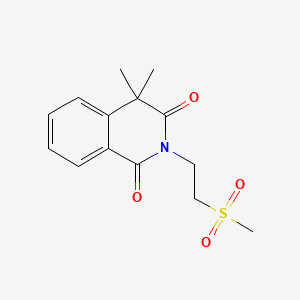

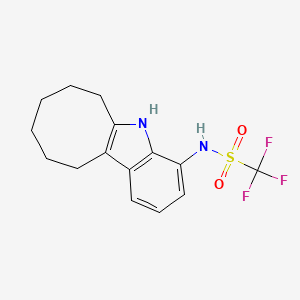

![N-[2-(diethylamino)ethyl]-2-(2,4,6-trimethylphenoxy)acetamide;hydrochloride](/img/structure/B12752142.png)
